molecular formula C15H26N2O2S B5902464 (2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine

(2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine

Cat. No. B5902464
M. Wt: 298.4 g/mol
InChI Key: NVYJTUPXCQCVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine, also known as FMPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic uses. FMPM belongs to the class of compounds known as morpholines, which are commonly used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of (2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine is not fully understood, but studies have shown that it interacts with multiple targets in the body. (2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine has been shown to modulate the activity of enzymes involved in inflammation, as well as inhibit the growth of cancer cells. Additionally, (2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine has been shown to interact with receptors in the brain, suggesting its potential use as a treatment for neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that (2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine exhibits a range of biochemical and physiological effects. (2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine has been shown to reduce the production of inflammatory cytokines, which are molecules that play a key role in the development of inflammation. Additionally, (2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine has been shown to inhibit the growth of cancer cells, suggesting its potential use as an anti-cancer agent. (2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine has also been shown to have an effect on the central nervous system, suggesting its potential use as a treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine in lab experiments is its diverse range of biological activities. (2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a useful tool for studying these biological processes. Additionally, (2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine has been shown to interact with multiple targets in the body, allowing for a more comprehensive understanding of its mechanism of action. One limitation of using (2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine in lab experiments is its potential toxicity. While studies have shown that (2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine is generally well-tolerated, further research is needed to fully understand its safety profile.

Future Directions

There are several future directions for research on (2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine. One area of interest is the development of (2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine-based drugs for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of (2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine and its potential use as a therapeutic agent in other disease states. Finally, the development of more efficient synthesis methods for (2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine could facilitate its use in future research studies.

Synthesis Methods

The synthesis of (2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine involves a multi-step process that has been described in scientific literature. The initial step involves the reaction of 2-furylmethylamine with 3-(methylthio)propylamine, followed by the addition of morpholine to the resulting product. The final compound is obtained through purification and isolation steps.

Scientific Research Applications

(2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine has been the subject of scientific research due to its potential use as a therapeutic agent. Studies have shown that (2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine exhibits anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, (2-furylmethyl)[3-(methylthio)propyl](2-morpholin-4-ylethyl)amine has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methylsulfanyl-N-(2-morpholin-4-ylethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2S/c1-20-13-3-5-17(14-15-4-2-10-19-15)7-6-16-8-11-18-12-9-16/h2,4,10H,3,5-9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYJTUPXCQCVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCN(CCN1CCOCC1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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